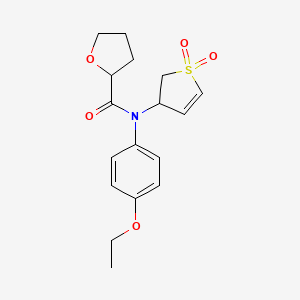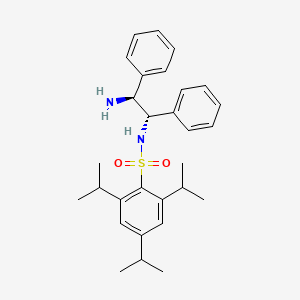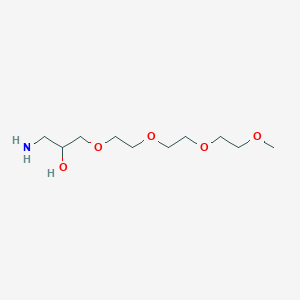![molecular formula C10H10ClN B2994424 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride CAS No. 5176-29-4](/img/structure/B2994424.png)
11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride” is a chemical compound with the CAS Number: 5176-29-4 . Its IUPAC name is 1,4-dihydro-1,4-epiminonaphthalene hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of the compound is C10H10ClN . The compound has a molecular weight of 179.65 . The InChI code for the compound is 1S/C10H9N.ClH/c1-2-4-8-7 (3-1)9-5-6-10 (8)11-9;/h1-6,9-11H;1H .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 241.0±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.8±3.0 kJ/mol . The compound has an index of refraction of 1.593 . The molar refractivity of the compound is 44.4±0.3 cm3 .Aplicaciones Científicas De Investigación
Cycloaddition Reactions and Synthesis Techniques
Research on compounds similar to 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride often involves exploring [4+3] cycloaddition reactions and other synthesis methods. For example, the study of aminoallyl cations with 1,3-dienes highlights innovative approaches to constructing complex cyclic structures through cycloaddition reactions (Jonghoon Oh, C. Ziani-Chérif, J. Choi, J. Cha, 2003). These methodologies are foundational for synthesizing novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Molecular Structure and Conformational Studies
Structural and conformational analyses of complex cyclic compounds are crucial for understanding their chemical behavior and potential applications. For instance, the conformational dependence of spin-spin coupling constants in azabicyclo and azatricyclo compounds provides insights into their structural characteristics and how these may influence their chemical reactivity and interactions (S. Berger, 1978). Such studies are essential for the design and development of new compounds with desired properties.
Reaction Mechanisms and Chemical Properties
Understanding the reaction mechanisms and chemical properties of compounds like this compound is fundamental to advancing organic chemistry. Research into the thermal decomposition of related compounds, for instance, sheds light on retro-Diels-Alder reactions versus nitrogen elimination processes (W. Lay, K. MacKenzie, 1970). These studies not only elucidate the behavior of specific chemical groups under various conditions but also contribute to the broader understanding of reaction dynamics in organic chemistry.
Application in Synthesis of Complex Molecules
The synthesis of complex molecules often involves multiple steps and intricate reaction pathways. Research into the synthesis of nitrogen-bridged heterocycles, for example, demonstrates the preparation of novel compounds through reactions of thiocarbonylmethylides, highlighting the versatility of these methods in creating structurally diverse molecules with potential utility in medicinal chemistry and materials science (A. Kakehi, S. Ito, S. Fujita, 1995).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary targets of 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of 11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene hydrochloride’s action are currently unknown
Propiedades
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClH/c1-2-4-8-7(3-1)9-5-6-10(8)11-9;/h1-6,9-11H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDMMNZHSXJXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)


![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)
![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)


![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)


![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)
